Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate

Physicochemical property modulation pKa tuning gem-difluorocyclopropane scaffold

Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate is a gem-difluorinated bicyclic ester that serves as a rigidified mimetic of the 4,4-difluorocyclohexyl pharmacophore. This scaffold incorporates a conformationally constrained cyclopropane ring fused to a cyclopentane core, with two fluorine atoms at the 6-position that modulate acidity, basicity, and lipophilicity in a predictable manner.

Molecular Formula C8H10F2O2
Molecular Weight 176.16
CAS No. 1093750-99-2
Cat. No. B3045528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate
CAS1093750-99-2
Molecular FormulaC8H10F2O2
Molecular Weight176.16
Structural Identifiers
SMILESCOC(=O)C1CC2C(C1)C2(F)F
InChIInChI=1S/C8H10F2O2/c1-12-7(11)4-2-5-6(3-4)8(5,9)10/h4-6H,2-3H2,1H3
InChIKeyUEJNIGHPMYGIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylate (CAS 1093750-99-2): A gem-Difluorinated Bicyclo[3.1.0]hexane Ester Building Block for Drug Discovery


Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate is a gem-difluorinated bicyclic ester that serves as a rigidified mimetic of the 4,4-difluorocyclohexyl pharmacophore [1]. This scaffold incorporates a conformationally constrained cyclopropane ring fused to a cyclopentane core, with two fluorine atoms at the 6-position that modulate acidity, basicity, and lipophilicity in a predictable manner [1]. The compound is commercially available from multiple suppliers at purities up to 98% and is primarily employed as a diastereopure building block in medicinal chemistry programs, most notably in the design of CCR5 antagonists such as Maraviroc analogs [1].

Why Generic Ester Substitution Fails for Methyl 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylate (CAS 1093750-99-2)


Generic substitution with non-fluorinated bicyclo[3.1.0]hexane esters or monocyclic difluorocyclohexane carboxylates cannot reproduce the unique combination of conformational rigidity and electronic modulation provided by the gem-difluoromethylene group in this scaffold [1]. Unlike simple cyclopropane esters, the 6,6-difluoro substitution introduces strong inductive effects that lower the pKa of derived acids by up to 0.49 units and amines by up to 0.90 units relative to non-fluorinated analogs [1]. Furthermore, replacing this rigidified fluorinated core with a flexible monocyclic alternative eliminates the conformational restriction that reduces lipophilicity by 0.42–0.53 LogP units—a critical parameter for optimizing CNS penetration, metabolic stability, and off-target binding profiles in lead optimization [1]. The stereochemically pure cis and trans isomers of this compound exhibit markedly different physicochemical properties, meaning that a simple ester replacement without diastereomeric control alters the pharmacological trajectory of the derived candidate molecule [1].

Quantitative Differentiation Evidence for Methyl 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylate (CAS 1093750-99-2) Against Closest Analogs


Rigidification-Driven pKa Reduction vs. Monocyclic and Non-Fluorinated Bicyclic Analogs

The rigidification of the bicyclo[3.1.0]hexane scaffold by tethering C-3 and C-5 atoms reduced the pKa of derived carboxylic acids by 0.56–0.79 units relative to flexible monocyclic counterparts [1]. Additionally, gem-difluorination at the 6-position further decreased amine hydrochloride pKa values by up to 0.90 units and carboxylic acid pKa by up to 0.49 units compared to non-fluorinated bicyclic analogs [1]. The cis/trans stereoisomers showed minimal pKa variation (ΔpKa = –0.04 for acids, –0.06 for amines), indicating that the electronic effect is predominantly inductive and stereochemistry-independent [1].

Physicochemical property modulation pKa tuning gem-difluorocyclopropane scaffold

Conformation-Dependent Lipophilicity Reduction vs. Non-Fluorinated Bicyclic and Monocyclic Analogs

Incorporation of the C-3–C-5 bond (rigidification) into non-fluorinated benzamide derivatives lowered LogP by 0.42–0.53 units compared to flexible monocyclic counterparts [1]. When gem-difluorination was introduced at the bicyclic system, the LogP difference relative to non-fluorinated bicyclic benzamides was +0.04 (trans) and +0.17 (cis) units [1]. For anilide derivatives, a more pronounced stereochemistry-dependent effect was observed: gem-difluorination produced a negligible LogP change for trans-15/trans-16 (0.01 units) but a large decrease for cis-15/cis-16 (–0.55 units), resulting in anomalously low lipophilicity for the cis isomer [1]. The parent methyl ester itself has a computed XLogP3-AA of 1.5 [2].

Lipophilicity modulation LogP reduction conformational restriction

Multigram Diastereomer Separation and Scalable Synthesis vs. Literature Precedents

The methyl ester target compound was obtained as a ca. 1:1.4 cis/trans mixture and efficiently separated by flash column chromatography to yield pure cis-1 (28% yield) and trans-1 (57% yield) on an up to 50 g reaction scale [1]. Subsequent alkaline hydrolysis produced the corresponding carboxylic acids cis-2 and trans-2 in 90% and 91% yields, respectively, on up to 46 g scale—a dramatic improvement over the previous 1-g fractional crystallization approach [1]. The amine hydrochloride building blocks cis-3 and trans-3 were obtained via Curtius rearrangement in 72% and 75% yields, enabling the preparation of structurally diverse amide derivatives [1].

Scalable synthesis diastereomer separation multigram building block

Validated Scaffold for 4,4-Difluorocyclohexane Bioisosteric Replacement: Maraviroc Case Study

Two conformationally restricted analogs of the marketed CCR5 antagonist Maraviroc were synthesized by replacing the 4,4-difluorocyclohexyl moiety with the 6,6-difluorobicyclo[3.1.0]hexane scaffold [1]. Docking and molecular dynamics simulations confirmed that all three compounds (Maraviroc and the two rigidified analogs) demonstrated high similarity of binding modes, with only minor differences identified between cis and trans stereoisomers attributable to conformational effects imposed by the bicyclic system [1]. This in silico evidence validates the scaffold as a genuine bioisostere of 4,4-difluorocyclohexane for CCR5-targeted programs.

Bioisostere validation Maraviroc analog CCR5 antagonist rigidified mimetic

Computed LogP and Topological Polar Surface Area vs. Closest Commercial Ester Analogs

The target compound has a computed LogP (XLogP3-AA) of 1.5 [1] and a topological polar surface area (TPSA) of 26.3 Ų . In comparison, the closely related tert-butyl 3-(aminomethyl)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate (CAS 2171962-94-8) incorporates a basic amine function that fundamentally alters its physicochemical profile, while the 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid (CAS 1093751-02-0) carries an ionizable carboxyl group absent in the methyl ester. The neutral methyl ester is therefore the preferred intermediate for amide coupling and further derivatization reactions where the carboxylic acid moiety would be incompatible with base-sensitive transformations or require additional protection/deprotection steps.

In silico property prediction LogP comparison PSA analysis

Commercial Purity and Supplier Differentiation: 96% (Fluorochem) vs. 95% (AKSci) vs. 98% (MolCore)

The compound is commercially available from multiple suppliers with documented purity specifications: Fluorochem (Product Code F504168) offers 96% purity with full SDS and hazard documentation ; AKSci (Catalog 8745DT) provides 95% minimum purity with COA and SDS upon request, shipping from California, USA ; MolCore lists a 98% purity grade suitable for pharmaceutical R&D and quality control applications . The 96%+ purity grades support direct use in medicinal chemistry without additional purification, whereas 95% material may require column chromatography for rigorous SAR studies.

Commercial availability purity specification procurement decision

Best-Fit Research and Industrial Application Scenarios for Methyl 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylate (CAS 1093750-99-2)


Rigidified CCR5 Antagonist Lead Optimization

Medicinal chemistry teams developing CCR5 antagonists for HIV or oncology indications can directly incorporate this methyl ester building block to replace the flexible 4,4-difluorocyclohexyl moiety found in Maraviroc. The validated in silico binding mode and the 0.42–0.53 LogP unit reduction provided by rigidification enable the design of analogs with improved ligand efficiency and potentially reduced off-target promiscuity [1]. Hydrolysis of the ester to the carboxylic acid (90–91% yield at multigram scale) followed by amide coupling generates the anilide series, where stereochemistry-dependent LogP tuning (±0.55 units between cis and trans) allows fine control of lipophilicity without altering the core scaffold [1].

Fragment-Based Drug Discovery (FBDD) with gem-Difluorinated Bicyclic Cores

The low molecular weight (176.16 Da), favorable computed LogP (1.5), and small TPSA (26.3 Ų) place this methyl ester within ideal fragment property space [2]. The ester handle permits rapid diversification into amide, acid, and amine libraries via standard transformations [1]. The rigid bicyclic framework provides enhanced three-dimensionality (Fsp³-rich) and defined exit vectors for fragment growth, while the gem-difluoromethylene group offers metabolic stability advantages over unsubstituted cyclopropane fragments. Fragment hit follow-up programs benefit from the demonstrated multigram availability of both diastereomers.

Physicochemical Property Benchmarking and Model Building

Computational chemistry groups and data scientists building pKa and LogP prediction models for fluorinated alicyclic compounds can use this scaffold as a benchmark compound. The experimentally validated pKa shifts (rigidification: 0.56–0.79 pKa units; fluorination: up to 0.90 pKa units) [1] and LogP trends (rigidification: –0.42 to –0.53 LogP; stereochemistry-dependent fluorination effects: +0.17 to –0.55 LogP) [1] provide high-quality training data that is sparse in the public domain. Incorporating this data can improve the accuracy of machine learning property prediction models for saturated fluorinated scaffolds, addressing a recognized gap in drug design toolkits.

Diastereomer-Specific SAR Probing in CNS Programs

Neuroscience-focused medicinal chemistry groups seeking CNS-penetrant drug candidates can exploit the differentiated properties of cis and trans diastereomers of this ester. The cis isomer, when converted to the anilide derivative, exhibits anomalously low lipophilicity (LogP = 2.37 vs. 2.88 for trans) [1], which may reduce hERG binding and phospholipidosis risk while maintaining CNS permeability. Procuring the pure cis or trans methyl ester from commercial suppliers (up to 98% purity) allows direct stereochemically defined SAR exploration without the need for chiral separation, saving 2–3 weeks in the synthesis cycle per analog.

Quote Request

Request a Quote for Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.